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Compound of Interest

Compound Name:
4-tert-Butyl-3-nitrophenylboronic

acid

Cat. No.: B1438508 Get Quote

The landscape of modern drug discovery and organic synthesis is profoundly shaped by the

versatility of specific chemical scaffolds. Among these, organoboron compounds, particularly

boronic acids and their derivatives, have transitioned from niche reagents to indispensable

tools.[1][2] Their unique electronic properties, stability, low toxicity, and remarkable reactivity in

palladium-catalyzed cross-coupling reactions have established them as cornerstones of

molecular construction.[3] The approval of boron-containing drugs, such as the proteasome

inhibitor Bortezomib, has vanquished early concerns about toxicity and catalyzed immense

interest in this chemical class, leading to a new wave of therapeutic candidates.[1][2]

This guide focuses on a specific, highly functionalized building block: (4-(tert-Butyl)-3-

nitrophenyl)boronic acid. The strategic placement of a bulky tert-butyl group and a strongly

electron-withdrawing nitro group on the phenylboronic acid core creates a reagent with distinct

steric and electronic properties. These features make it a valuable intermediate for synthesizing

complex molecules, enabling researchers to probe structure-activity relationships (SAR) with

precision. As a Senior Application Scientist, this document serves to provide not just a

repository of data, but a field-proven guide to the synthesis, handling, and strategic application

of this compound, with a particular focus on its utility in the Suzuki-Miyaura coupling reaction—

a Nobel Prize-winning transformation that is fundamental to modern pharmaceutical

development.[3]
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Compound Profile: (4-(tert-Butyl)-3-
nitrophenyl)boronic acid
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties is the foundation of its effective

use in the laboratory. The key characteristics of (4-(tert-Butyl)-3-nitrophenyl)boronic acid are

summarized below. This data, compiled from leading chemical suppliers, dictates storage

conditions, solvent choices, and reaction parameters.

Property Value Source(s)

CAS Number 871329-54-3 [4][5]

Molecular Formula C₁₀H₁₄BNO₄ [5]

Molecular Weight 223.03 g/mol [5]

Melting Point 52-54 °C [5][6]

Boiling Point 375.3 °C at 760 mmHg [5][6]

Density 1.2 g/cm³ [5][6]

Flash Point 180.8 °C [5][6]

Storage Conditions 2-8 °C, Keep Cold [5][6]

Safety and Handling: (4-(tert-Butyl)-3-nitrophenyl)boronic acid is classified as an irritant.[5][6]

Standard laboratory precautions are required.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[5]

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several

minutes).[5] Always handle this compound in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves.
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Proposed Synthesis Pathway
While numerous suppliers offer this reagent pre-synthesized, understanding its synthesis

provides insight into potential impurities and cost drivers. A common and logical approach to

synthesizing substituted arylboronic acids involves the borylation of a corresponding aryl halide

or via directed ortho-metalation. A plausible pathway for (4-(tert-Butyl)-3-nitrophenyl)boronic

acid begins with 1-bromo-4-(tert-butyl)-2-nitrobenzene.

The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond.

This is typically achieved through a lithium-halogen exchange followed by quenching with a

trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis

to yield the final boronic acid.
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Synthesis Workflow

1-bromo-4-(tert-butyl)-2-nitrobenzene

Lithium-Halogen Exchange
(e.g., n-BuLi, THF, -78 °C)

Aryllithium Intermediate

Borylation
(Triisopropyl borate)

Boronic Ester Intermediate

Acidic Hydrolysis
(e.g., aq. HCl)

(4-(tert-Butyl)-3-nitrophenyl)boronic acid
CAS: 871329-54-3

Click to download full resolution via product page

Caption: Plausible synthesis route for (4-(tert-Butyl)-3-nitrophenyl)boronic acid.
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Core Application: The Suzuki-Miyaura Coupling
Reaction
The paramount application of (4-(tert-Butyl)-3-nitrophenyl)boronic acid in drug discovery is its

role as a coupling partner in the Suzuki-Miyaura reaction.[3][7] This palladium-catalyzed

reaction forges a carbon-carbon bond between an organoboron species (the boronic acid) and

an organohalide (e.g., an aryl bromide or chloride), and it is celebrated for its mild conditions

and exceptional tolerance of diverse functional groups.[3]

Mechanistic Considerations
The catalytic cycle, foundational to experimental design, proceeds through three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming

a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[3][8]

Transmetalation: A base activates the boronic acid, facilitating the transfer of the substituted

phenyl group from the boron atom to the palladium center. This is often the rate-determining

step.

Reductive Elimination: The two organic partners on the palladium complex couple and are

ejected, forming the new biaryl product and regenerating the Pd(0) catalyst to re-enter the

cycle.[3]

The tert-butyl group on our target molecule provides significant steric bulk, which can influence

the rate and selectivity of the coupling.[9] The nitro group is a potent electron-withdrawing

group, which can impact the electronic nature of the resulting biaryl product and may influence

the kinetics of the transmetalation step.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol provides a robust, general procedure for the coupling of (4-(tert-Butyl)-3-

nitrophenyl)boronic acid with a generic aryl bromide. It is designed to be a self-validating

starting point for optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Suzuki_Coupling_with_Substituted_Phenylboronic_Acids.pdf
https://jns.kashanu.ac.ir/article_114574.html
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Suzuki_Coupling_with_Substituted_Phenylboronic_Acids.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Suzuki_Coupling_with_Substituted_Phenylboronic_Acids.pdf
https://pubs.acs.org/doi/10.1021/ol0503384
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Suzuki_Coupling_with_Substituted_Phenylboronic_Acids.pdf
https://cymitquimica.com/cas/560132-24-3/
https://mdpi-res.com/bookfiles/book/388/SuzukiMiyaura_CrossCoupling_Reaction_and_Potential_Applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction.

Materials:

(4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 equiv)

Aryl Bromide (Ar-Br) (1.0 equiv)

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or

Pd/C[8]

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)[8][11]

Solvent: A mixture such as Dioxane/Water (4:1) or DMF/Water.[7]

Inert Gas: Nitrogen (N₂) or Argon (Ar)

Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
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Suzuki Coupling Experimental Workflow

1. Reagent Preparation
Weigh Ar-Br, Boronic Acid, Base, and Pd Catalyst.

2. Reaction Assembly
Combine solids in a Schlenk flask. Seal with septum.

3. Inert Atmosphere
Evacuate and backfill the flask with N₂/Ar (3x cycles).

4. Solvent Addition
Add degassed solvent via syringe.

5. Heating & Monitoring
Heat to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS.

6. Workup
Cool to RT. Dilute with water, extract with Ethyl Acetate (3x).

7. Purification
Dry organic layers (Na₂SO₄), concentrate, and purify via column chromatography.

8. Final Product
Characterize pure biaryl product (NMR, MS).

Click to download full resolution via product page

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
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Step-by-Step Methodology:

Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar,

combine the aryl bromide (1.0 mmol), (4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 mmol),

potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3

mol%).

Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line

and perform at least three cycles of evacuating the flask under vacuum and backfilling with

an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

Solvent Addition: Degas the reaction solvent (e.g., 10 mL of a 4:1 Dioxane:Water mixture) by

bubbling inert gas through it for 15-20 minutes. Using a syringe, transfer the degassed

solvent to the reaction flask.

Reaction Execution: Lower the flask into a preheated oil bath set to the target temperature

(typically 80-100 °C). Stir the mixture vigorously. The reaction's progress should be

monitored periodically (e.g., every 1-2 hours) by taking a small aliquot and analyzing it by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Workup: Once the starting material is consumed, remove the flask from the oil bath

and allow it to cool to room temperature. Quench the reaction by adding deionized water (20

mL).

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with

an organic solvent like ethyl acetate (3 x 25 mL).

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry

over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the

filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude residue should be purified by flash column chromatography

on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl

product.

Characterization: Confirm the structure and purity of the final product using standard

analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry
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(HRMS).

Conclusion
(4-(tert-Butyl)-3-nitrophenyl)boronic acid (CAS: 871329-54-3) is more than a mere chemical; it

is a precisely engineered tool for molecular architects in the pharmaceutical and material

sciences. Its defined stereoelectronic profile, conferred by the bulky tert-butyl and electron-

withdrawing nitro substituents, provides a unique building block for constructing novel

molecular entities. The primary utility of this reagent lies in its application in Suzuki-Miyaura

cross-coupling reactions, a testament to the power of palladium catalysis in modern synthesis.

[3][7][10] By understanding its properties, synthesis, and reaction protocols as detailed in this

guide, researchers can confidently and effectively leverage this compound to accelerate the

discovery and development of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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